![molecular formula C7H10N2O B067061 (2-Amino-4-methylpyridin-3-yl)methanol CAS No. 179554-99-5](/img/structure/B67061.png)
(2-Amino-4-methylpyridin-3-yl)methanol
Overview
Description
The compound “(2-Amino-4-methylpyridin-3-yl)methanol” belongs to a class of organic molecules characterized by the presence of both an amino group and a methanol group attached to a pyridine ring. This structure makes it a versatile intermediate for various chemical syntheses and applications in materials science and catalysis.
Synthesis Analysis
Synthesis approaches for molecules similar to “this compound” typically involve the reduction of cyclic sulfonamides or the electrochemical synthesis involving metal chelates. For instance, the double reduction of cyclic sulfonamides has been used for synthesizing related compounds, demonstrating the potential methods for synthesizing “this compound” (Evans, P., 2007). Additionally, the electrochemical synthesis with metal chelates offers a pathway for adding functional groups to the pyridine ring (Garnovskii, D. A., et al., 2003).
Molecular Structure Analysis
The molecular structure of pyridine derivatives like “this compound” often features strong intramolecular hydrogen bonding, which significantly influences their chemical properties and reactivity. Single-crystal X-ray diffraction techniques can reveal symmetrical molecules with intramolecular hydrogen bonds, as seen in related compounds (Percino, M., et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of “this compound” is likely influenced by its amino and methanol groups. For instance, amino groups can participate in N-methylation reactions using methanol, showcasing the compound's potential for functionalization and the synthesis of more complex molecules (Sarki, N., et al., 2021).
Physical Properties Analysis
The physical properties of “this compound” such as solubility, melting point, and crystal structure can be deduced from studies on similar compounds. For example, the synthesis and characterization of related pyridine derivatives have led to insights into their crystalline phases, functional groups, and thermal stability, which are crucial for determining their applicability in various fields (Babu, B., et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards electrophiles or nucleophiles, can be influenced by the electronic nature of the pyridine ring and the functional groups attached to it. Studies on methylation reactions using methanol indicate potential pathways for modifying the chemical properties of “this compound” for specific applications (Li, F., et al., 2012).
Scientific Research Applications
Energy Transport System by Synthesis and Decomposition Reactions
The synthesis and decomposition reactions of methanol have been explored for their potential in energy conservation and global environment protection. A two-step liquid-phase methanol synthesis process has been studied, starting with the carbonylation of methanol to methyl formate, followed by the hydrogenolysis of the formate. This process aims to recover wasted or unused discharged heat from industrial sources, promoting thermal energy efficiency for residential and commercial areas. Research focused on developing low-temperature decomposition and synthetic catalysts, liquid phase reactors (heat exchangers accompanying chemical reaction), and simulating the energy transport efficiency of the entire system. The development of catalysts and fundamental research on liquid phase reactors showed promise, although some challenges remain for methanol decomposition and synthetic reactions (Liu et al., 2002).
Hydrogen Production from Methanol Thermochemical Conversion
Methanol, a liquid hydrogen carrier, has been reviewed for its ability to produce high purity hydrogen through various production pathways such as steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The focus on catalyst development and reactor technology is crucial, with copper-based catalysts being popular for their high activity and selectivity towards CO2 over CO. However, issues such as catalyst deactivation and low stability were noted. Different materials and structures, like palladium-zinc alloy catalysts and novel reactor structures, including membrane reactors and Swiss-roll reactors, have been explored to improve activity, performance, and energy efficiency in hydrogen production (García et al., 2021).
Methanol Reforming for Hydrogen Production
The research on methanol reforming, focusing on Cu-based catalysts for hydrogen production in proton-exchange membrane fuel cells, reveals the complexity of methanol oxidation pathways. Commonly used Cu-based catalysts, their kinetic, compositional, and morphological characteristics in methanol reforming reactions have been discussed. The review also addresses the surface reaction mechanism over various Cu-based catalysts and presents different reaction schemes of methanol reforming. This provides insights into the development of more efficient catalysts and reforming processes for hydrogen production (Yong et al., 2013).
Liquid-Phase Methanol Synthesis
An in-depth review of liquid-phase methanol synthesis covers catalysts, mechanisms, kinetics, chemical equilibria, vapor-liquid equilibria, and modeling. Methanol, a basic chemical with over 10 million tons manufactured annually, has potential future uses as a peaking fuel in coal gasification combined cycle power stations and as a clean-burning fuel with versatile applications. The review provides a comprehensive overview of the current state of methanol synthesis technology, discussing the potential for significant capacity increases and the clean energy applications of methanol (Cybulski, 1994).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . For instance, similar compounds have shown to affect the electron distribution within their structure, leading to changes in their optical properties .
Biochemical Pathways
Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2-Amino-4-methylpyridin-3-yl)methanol could potentially interact with multiple biochemical pathways.
Result of Action
Related compounds have shown to exhibit a variety of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Similarly, epigenetic changes influenced by environmental factors can shape gene expression and subsequent health outcomes .
properties
IUPAC Name |
(2-amino-4-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSJFCUXEVOWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431799 | |
Record name | (2-Amino-4-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179554-99-5 | |
Record name | 2-Amino-4-methyl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179554-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-4-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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